Terrestroside B

カタログ番号 B3028739

CAS番号:

300817-18-9

分子量: 1345.5 g/mol

InChIキー: BTWPDEGCCHXZQG-JWPYDJEPSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

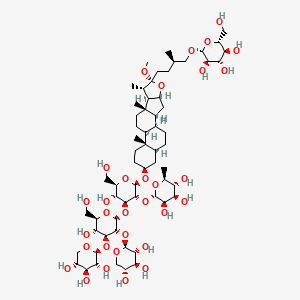

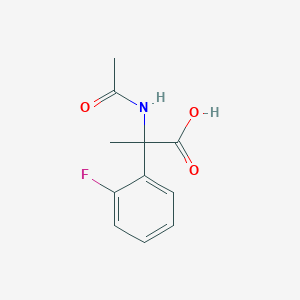

Terrestroside B is a natural product found in Tribulus terrestris L. (Zygopyllaceae) . It is classified under Carbohydrates, Nucleosides & Nucleotides and its molecular formula is C62H104O31 .

Synthesis Analysis

The synthesis of Terrestroside B involves a process where the contents of Terrestroside B in Tribuli Fructus with different degrees of stir-frying were determined . The contents of Terrestroside B were increased at first and then decreased, reaching the highest level at 10 min when the processing temperature was at 180℃ .Molecular Structure Analysis

Terrestroside B is a complex molecule with a molecular weight of 1345.47 . It is an oligosaccharide, which is a type of carbohydrate that consists of a relatively small number of monosaccharides .Chemical Reactions Analysis

The chemical reactions involving Terrestroside B are quite complex. It was found that tribuluside A and terrestrosin Ⅰ containing C-22-OH were dehydroxylated in the processing of Tribuli Fructus and transformed respectively into terrestroside B and terrestrosin K containing C-20-C-22 double bond . As a result, the contents of terrestroside B and terrestrosin K were increased .科学的研究の応用

Processing and Characterization

- Changes and Mechanisms in Stir-frying Tribuli Fructus : Yuan et al. (2019) investigated the effects of stir-frying on the contents of terrestroside B in Tribuli Fructus. They found that stir-frying influenced the content of terrestroside B, which varied with different degrees of heating. The study provides insights into the processing principle of Tribuli Fructus and its constituents like terrestroside B (Yuan et al., 2019).

Pharmacokinetics

- Pharmacokinetic Comparisons of Steroid Saponins : Song et al. (2021) focused on the pharmacokinetics of terrestroside B in rat plasma following oral administration of crude and stir-fried Fructus Tribuli extracts. They observed significant differences in pharmacokinetic parameters between crude and stir-fried extracts, indicating the importance of processing methods on the bioavailability of terrestroside B (Song et al., 2021).

Chemical Analysis and Isolation

- Furostanol Saponins from Tribulus Terrestris : Wang et al. (2009) isolated two new furostanol saponins, including terrestroside B, from Tribulus terrestris. The study contributed to the understanding of the chemical composition of Tribulus terrestris, highlighting the potential pharmacological activities of its constituents like terrestroside B (Wang et al., 2009).

Pulmonary Fibrosis and Inflammation

- Terrestrosin D and Pulmonary Inflammation : Qiu et al. (2019) studied Terrestrosin D, another compound from Tribulus terrestris, which showed anti-inflammatory and anti-fibrotic effects in the lungs of mice. Although this study focuses on terrestrosin D, it indicates the potential of related compounds like terrestroside B in addressing pulmonary conditions (Qiu et al., 2019).

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-4-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H104O31/c1-23(20-81-54-48(78)45(75)41(71)34(17-63)86-54)9-14-62(80-6)24(2)37-33(93-62)16-30-28-8-7-26-15-27(10-12-60(26,4)29(28)11-13-61(30,37)5)85-58-52(92-57-49(79)44(74)38(68)25(3)84-57)51(43(73)35(18-64)87-58)90-59-53(91-56-47(77)40(70)32(67)22-83-56)50(42(72)36(19-65)88-59)89-55-46(76)39(69)31(66)21-82-55/h23-59,63-79H,7-22H2,1-6H3/t23-,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46-,47-,48-,49-,50+,51+,52-,53-,54-,55+,56+,57+,58-,59+,60+,61+,62-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWPDEGCCHXZQG-JWPYDJEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H104O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Phenyl cinnamate

25695-77-6

Sodium 4-vinylbenzenesulfonate

25704-18-1

(S)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

259726-56-2

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B3028679.png)